molecular formula C16H38O6Si4 B099495 Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate CAS No. 18602-86-3

Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate

Cat. No. B099495
CAS RN: 18602-86-3
M. Wt: 438.8 g/mol
InChI Key: LPQBQHQEJJCWBZ-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate (BTMSS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of succinic acid and is often used as a reagent in organic synthesis. In recent years, BTMSS has gained attention for its potential as a tool in biochemical and physiological research.

Mechanism Of Action

Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is thought to work by reacting with certain functional groups on molecules, such as alcohols and amines, to form stable adducts. This reaction can be used to protect these functional groups during chemical reactions and can also be used to selectively modify specific molecules.

Biochemical And Physiological Effects

Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in lab experiments is its ability to selectively modify specific molecules. This can be useful in studying the function of specific enzymes or other biological molecules. However, one limitation of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is that it can be difficult to remove from reaction mixtures, which can complicate downstream analysis.

Future Directions

There are many potential future directions for the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in scientific research. One area of interest is the development of new methods for the analysis of metabolites in biological samples, which could have important applications in the diagnosis and treatment of diseases. Another area of interest is the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the synthesis of complex organic molecules, which could have important applications in the development of new drugs and materials. Additionally, the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the study of enzyme-catalyzed reactions could lead to new insights into the mechanisms of these important biological processes.

Synthesis Methods

Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate can be synthesized through a multi-step process that involves the reaction of succinic anhydride with trimethylsilyl chloride to form the intermediate bis(trimethylsilyl) succinate. This intermediate is then reacted with trimethylsilyl triflate to produce Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate.

Scientific Research Applications

Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been used in a variety of scientific research applications, including the synthesis of complex organic molecules and the study of enzyme-catalyzed reactions. It has also been used as a tool for the analysis of metabolites in biological samples.

properties

CAS RN

18602-86-3

Product Name

Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate

Molecular Formula

C16H38O6Si4

Molecular Weight

438.8 g/mol

IUPAC Name

bis(trimethylsilyl) 2,3-bis(trimethylsilyloxy)butanedioate

InChI

InChI=1S/C16H38O6Si4/c1-23(2,3)19-13(15(17)21-25(7,8)9)14(20-24(4,5)6)16(18)22-26(10,11)12/h13-14H,1-12H3

InChI Key

LPQBQHQEJJCWBZ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

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